Isotopic Purity as a Critical Quality Attribute: Selexipag-d6's Defined 98 atom % D Enables Reliable Quantification
The analytical utility of any deuterated internal standard is contingent on its isotopic purity, a critical quality attribute that directly impacts quantification accuracy. Selexipag-d6 is supplied with a defined isotopic purity of 98 atom % D . In contrast, many generic, non-certified deuterated analogs may have lower or undefined isotopic enrichment, leading to cross-signal interference between the internal standard and the analyte's M+ isotope peak, especially at low analyte concentrations. The 98 atom % D specification ensures minimal contribution from the unlabeled species within the internal standard, thereby preserving the linear dynamic range and accuracy of the LC-MS/MS assay, which is essential for meeting the stringent acceptance criteria for precision (±15% CV) and accuracy (±15% RE) outlined in regulatory bioanalytical method validation guidelines [1].
| Evidence Dimension | Isotopic Purity (Atom % Deuterium) |
|---|---|
| Target Compound Data | 98 atom % D |
| Comparator Or Baseline | Generic deuterated analogs (Baseline): Unspecified or lower isotopic purity. |
| Quantified Difference | Specification of 98 atom % D provides a quantitative benchmark for purity not guaranteed by all alternative sources. |
| Conditions | As specified in product Certificate of Analysis (CoA). |
Why This Matters
A defined high isotopic purity minimizes the risk of analytical interference, ensuring the internal standard meets the performance requirements for validated bioanalytical methods.
- [1] Huang YW, Li Z, Lu H, Wu Y. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Acta Pharmaceutica Sinica. 2024;59(5):1176-1185. View Source
